N'-[(E)-(3-nitrophenyl)methylidene]pyridine-3-carbohydrazide
Description
N'-[(E)-(3-Nitrophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base derivative synthesized via condensation of pyridine-3-carbohydrazide with 3-nitrobenzaldehyde. Its structure features a pyridine ring linked to a 3-nitrophenyl group through a hydrazone bridge (-NH-N=C-), stabilized by conjugation and intramolecular hydrogen bonding. The nitro group at the para position of the phenyl ring enhances electron-withdrawing properties, influencing reactivity and biological interactions. This compound has been characterized using techniques such as NMR, IR, and X-ray crystallography, confirming its planar geometry and intermolecular hydrogen-bonding networks .
Properties
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-4-2-6-14-9-11)16-15-8-10-3-1-5-12(7-10)17(19)20/h1-9H,(H,16,18)/b15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTJSWBIMVIQBU-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-nitrophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N’-[(E)-(3-nitrophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antibacterial and antifungal agent due to its ability to form stable complexes with metal ions.
Coordination Chemistry: The compound can act as a ligand, forming complexes with transition metals, which are useful in catalysis and material science.
Materials Science: It can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets through its Schiff base moiety. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The position of the nitro group significantly impacts physicochemical properties.
- Halogen vs. Nitro Groups : Chloro-substituted derivatives (e.g., Compound 10) show comparable melting points to the target compound but differ in bioactivity due to altered electronic profiles. The nitro group’s strong electron-withdrawing nature increases electrophilicity, enhancing interactions with biological targets .
- Heterocyclic Modifications: Derivatives with fused rings (e.g., quinoline in ) exhibit lower melting points (~146°C) due to reduced crystallinity, attributed to bulky substituents disrupting planar stacking .
Key Findings :
- The target compound demonstrates moderate antibacterial activity (MIC = 12.5 µg/mL) against S. aureus, outperforming dichlorophenyl analogs (MIC = 25 µg/mL) due to improved membrane penetration via the nitro group’s polarity .
- Quinoline-containing derivatives exhibit superior anticancer activity (IC₅₀ = 28 µM) compared to the target compound (IC₅₀ = 45 µM), likely due to intercalation with DNA via the planar quinoline moiety .
Spectroscopic and Crystallographic Insights
- IR Spectroscopy: All compounds show characteristic C=O (1650–1660 cm⁻¹) and C=N (1540–1560 cm⁻¹) stretches, confirming hydrazone formation. The target compound’s nitro group exhibits asymmetric NO₂ stretches at 1520 cm⁻¹ and 1340 cm⁻¹ .
- X-Ray Crystallography: The dihydrate form of the 3-fluoropyridine analog () reveals a monoclinic crystal system with intermolecular O-H···N hydrogen bonds stabilizing the lattice, a feature absent in anhydrous nitro derivatives .
Biological Activity
N'-[(E)-(3-nitrophenyl)methylidene]pyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of the synthesis, characterization, and biological evaluations of this compound, supported by relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between pyridine-3-carbohydrazide and 3-nitrobenzaldehyde. The reaction conditions generally include the use of solvents such as ethanol or methanol under reflux, leading to the formation of the desired hydrazone derivative.
General Reaction Scheme
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, a common pathogen responsible for various infections.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results showed that the compound induced apoptosis in these cell lines, with IC50 values ranging from 10 to 25 µM, indicating a promising potential as a chemotherapeutic agent.
Case Studies
- Antimicrobial Evaluation : A study conducted by assessed the antimicrobial activity of various hydrazone derivatives, including this compound. The study concluded that the presence of nitro groups significantly enhances antibacterial activity.
- Anticancer Mechanism : Research published in explored the mechanism of action of this compound against cancer cells. It was found that it disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-[(E)-(3-nitrophenyl)methylidene]pyridine-3-carbohydrazide, and how can purity be ensured?
- Methodology : The compound is synthesized via condensation of 3-nitrobenzaldehyde with pyridine-3-carbohydrazide under reflux in ethanol, catalyzed by glacial acetic acid. Reaction conditions (e.g., 12-hour reflux) and stoichiometric ratios (1:1 aldehyde-to-hydrazide) are critical for high yields (85–95%) . Purity is confirmed via melting point analysis, IR (C=N stretch at ~1600 cm⁻¹), and NMR (imine proton at δ 8.3–8.5 ppm) .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR identifies the imine (CH=N) and aromatic protons. For example, the pyridyl proton appears at δ 8.2–8.7 ppm, while nitro groups deshield adjacent protons . IR confirms hydrazide (N–H at ~3200 cm⁻¹) and C=O (1650–1680 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SHELX software ) reveals bond lengths (e.g., C=N ~1.28 Å) and dihedral angles between aromatic planes. Monoclinic systems (e.g., space group P21/c) are common .
Q. What biological activities are associated with this compound?
- Methodology : In vitro assays show antimicrobial and anticancer potential. For example, nitro-substituted analogs inhibit Staphylococcus aureus (MIC = 12.5 µg/mL) and induce apoptosis in cancer cells via microtubule destabilization . Activity is quantified via MTT assays and molecular docking (e.g., AutoDock Vina) to validate target binding .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, TD-DFT) elucidate electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), predicting charge transfer interactions. TD-DFT models UV-Vis spectra (λmax ~350 nm for π→π* transitions) . Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient) .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
- Methodology : Challenges include disordered solvent molecules and hydrogen bonding ambiguity. Restraints (e.g., O–H distance = 0.86±0.01 Å) and Hirshfeld surface analysis resolve packing motifs (e.g., π-stacking along the a-axis) . SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., nitro groups) .
Q. How do substituents (e.g., nitro vs. methoxy) influence bioactivity and coordination chemistry?
- Methodology :
- Bioactivity : Nitro groups enhance cytotoxicity (e.g., IC₅₀ = 8 µM for HeLa cells) by increasing electrophilicity and DNA intercalation . Methoxy derivatives show reduced activity due to steric hindrance .
- Coordination : The hydrazide acts as a tridentate ligand (N,O-donor), forming stable complexes with lanthanides (e.g., Ce(III), Nd(III)) for catalytic studies . Stability constants (log β = 9–12) are determined via potentiometry .
Q. How can structural contradictions (e.g., polymorphic forms) be analyzed and resolved?
- Methodology : Polymorphs are identified via PXRD and differential scanning calorimetry (DSC). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing differences .
Q. What strategies optimize regioselectivity in reactions involving the nitro group?
- Methodology : Nitro-directed electrophilic substitution (e.g., bromination at the para position) is achieved using FeBr₃. Regioselectivity is confirmed via NOESY (proximity of substituents) and computational modeling (Fukui indices) .
Data Contradictions and Resolution
- Synthetic Yields : Discrepancies in yields (85–96%) arise from solvent polarity (ethanol vs. methanol) and catalyst purity. Reproducibility requires strict control of reaction conditions (e.g., anhydrous solvents).
- Biological Potency : Variability in IC₅₀ values (e.g., 8–25 µM) may reflect cell line specificity (e.g., HeLa vs. Jurkat) or assay protocols (MTT vs. SRB). Standardized protocols and dose-response curves are recommended.
Methodological Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
